Germin

Hypotension Cardiovascular Pharmacology Veratrum Alkaloids

Researchers studying Veratrum alkaloid pharmacology require authenticated germine as both a SAR scaffold and a validated negative control. Free germine alkamine (CAS 508-65-6) provides the essential heptahydroxy cevane core for systematic esterification studies, yet exhibits negligible sodium channel activation at ≤1.0 mmol/L-making it the ideal baseline comparator alongside bioactive polyesters. • Validated scaffold: Core alkamine for dissecting molecular determinants of hypotensive, chronotropic, and antiplatelet activity across germine ester series. • Definitive negative control: No Na⁺ influx in neuroblastoma cells at ≤1.0 mmol/L; confirms activity arises exclusively from poly-esterification. • Quality assurance: Crystalline solid, mp 221.5-223°C; supplied with comprehensive Certificate of Analysis.

Molecular Formula C27H43NO8
Molecular Weight 509.6 g/mol
CAS No. 508-65-6
Cat. No. B1200585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermin
CAS508-65-6
Synonymsgermin
Nectarin I protein, Nicotiana
Nectarin I protein, tobacco
Molecular FormulaC27H43NO8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O
InChIInChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1
InChIKeyRNPABQVCNAUEIY-YFHOBTAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germin: Chemical Identity and Procurement Profile


Germin (germine) is a steroidal cevane-type alkamine that serves as the core aglycone scaffold for numerous bioactive polyester alkaloids derived from Veratrum and Zygadenus plant species [1]. As the free alkamine, germine possesses a heptahydroxy cevane skeleton (C27H43NO8, MW 509.6 g/mol) and demonstrates limited intrinsic pharmacological activity compared to its esterified derivatives [2]. Historically utilized as a hypotensive agent, germine and its esters exhibit complex cardiovascular effects, including characteristic alterations in cardiac rhythm and positive inotropy [3]. The compound is supplied as a crystalline solid with a melting point of 221.5–223°C and moderate solubility in polar organic solvents .

Esterification Determines Germin Pharmacological Activity


Free germine alkamine is not a simple drop-in replacement for its esterified derivatives. Direct comparative assays unequivocally demonstrate that germine itself possesses negligible hypotensive potency, whereas germine esters such as germitrine, germerine, and germidine exhibit potent, dose-dependent cardiovascular effects [1]. Furthermore, the specific pattern of esterification—including the number, position, and acyl moiety of ester linkages—dictates the compound's qualitative cardiac rhythm profile, onset and duration of action, and even its directional effect on chronotropy [2]. Substituting a germine ester with the free alkamine, or with a differently esterified analog, will result in a complete loss of the intended pharmacological activity or introduce an altered, and potentially confounding, biological profile.

Differentiating Germin Compounds from In-Class Analogs


Hypotensive Potency vs. Veratridine

Germine esters, as a class, demonstrate significantly higher hypotensive potency compared to the structurally distinct veracevine ester, veratridine. Quantitative comparison of dose-response relationships in anesthetized dogs shows that germine esters are 3 to 5 times more potent in reducing blood pressure [1]. This is consistent with the equi-hypotensive dose assays where germine esters (e.g., germitrine, germerine) show potencies 5- to 20-fold greater than veratridine relative to a Veratrum viride reference standard [2].

Hypotension Cardiovascular Pharmacology Veratrum Alkaloids

Reversal of Skeletal Muscle Depression

Germine monoacetate is the most effective agent for reversing dantrolene sodium-induced skeletal muscle depression. In a controlled feline model, a cumulative dose of 1 mg/kg germine monoacetate (2 x 0.5 mg/kg) produced an immediate and complete reversal of twitch depression, with a sustained overshoot lasting one hour [1]. In contrast, 4-aminopyridine (4 x 0.5 mg/kg) resulted in only a partial, steady reversal leaving a 17% residual depression after 30 minutes. Neostigmine's effect was transient, and calcium chloride was entirely ineffective [1].

Skeletal Muscle Pharmacological Antagonism Dantrolene

Platelet Aggregation Inhibition

Among a panel of ten steroidal alkaloids from Veratrum dahuricum, the germine derivative 15-veratroylgermine exhibited the most potent inhibition of arachidonic acid-induced platelet aggregation. At a concentration of 100 µM, veratroylgermine achieved a 92.0% inhibition rate [1]. This quantitative activity distinguishes veratroylgermine from other structural analogs like cyclopamine, veratramine, and jervine, for which antiplatelet activity was not the primary endpoint or was significantly lower, with cyclopamine demonstrating potent antitumor activity (up to 46.77% PANC-1 tumor growth inhibition at 50 mg/kg) but not the same level of antiplatelet efficacy [1].

Anti-platelet Thrombosis Veratrum Alkaloid

Lack of Sodium Channel Activation

A critical structural determinant for ceveratrum alkaloid activity at voltage-gated sodium channels is the degree of esterification. The free alkamines germine, zygadenine, veracevine, and protoverine, as well as the simple 3-acetate ester germine-3-acetate, all failed to increase 22Na+ influx into cultured neuroblastoma cells at concentrations up to 1.0 mmol/L [1]. In contrast, naturally occurring di- and triesters of germine (e.g., germerine, neogermitrine) and other polyesters (protoveratrines, veratridine) robustly stimulated 22Na+ influx with EC50 values in the 0.2–0.6 mmol/L range [1].

Sodium Channel Electrophysiology Structure-Activity Relationship

Cardiac Arrhythmogenic Profile Specificity

The nature of the cardiac irregularity induced by veratrum esters is dictated by the alkamine core. In a comparative study using dog heart-lung preparations, germine and protoverine esters consistently evoked ventricular premature contractions with bigeminal rhythm and ventricular tachycardia [1]. This is in stark contrast to zygadenine esters, which characteristically produced electrical alternation and 2:1 heart block [1]. The difference is qualitative, not just quantitative, underscoring distinct and non-interchangeable mechanisms of cardiotoxicity.

Cardiac Arrhythmia Electrophysiology Cardiotoxicity

Chronotropic Directionality Differences

Germine-derived esters not only differ in potency but also in the qualitative direction of their chronotropic effects compared to other veratrum alkaloids. In anesthetized mice, both germidine and germerine produced hypotension accompanied by positive chronotropy (increased heart rate) [1]. In contrast, veratridine induced hypotension with negative chronotropy (decreased heart rate), while both compound classes exhibited positive inotropy [1]. This differential effect on heart rate highlights a divergent interaction with autonomic or intrinsic cardiac regulation pathways.

Chronotropy Heart Rate In Vivo Cardiovascular

Recommended Research Applications for Germin Compounds


Skeletal Muscle Excitation-Contraction Coupling Studies

Germine monoacetate is the tool of choice for reversing dantrolene-induced muscle depression in ex vivo or in vivo skeletal muscle preparations. Its immediate, complete, and sustained reversal effect, as demonstrated in feline tibialis anterior muscle assays [1], provides a robust and reliable model for probing the mechanisms of Ca2+ release from the sarcoplasmic reticulum and evaluating potential therapeutic interventions for conditions like malignant hyperthermia.

Negative Control for Sodium Channel Assays

Given that germine alkamine and its 3-acetate ester fail to stimulate sodium influx in neuroblastoma cells at up to 1.0 mmol/L [2], the free germine compound serves as an ideal negative control in electrophysiological and ion flux assays. This allows researchers to confidently attribute observed sodium channel activation in test systems to the poly-esterification of the germine scaffold, not the core alkamine itself.

Anti-thrombotic Lead Discovery and Platelet Function Analysis

15-Veratroylgermine, with its potent 92.0% inhibition of arachidonic acid-induced platelet aggregation at 100 µM [3], stands as a validated lead structure for developing novel antiplatelet agents. Its clear superiority over other co-occurring veratrum alkaloids in this specific assay justifies its procurement for structure-activity relationship (SAR) studies aimed at optimizing this activity.

Cardiovascular Structure-Activity Relationship Studies

The stark functional dichotomy between free germine (negligible hypotensive activity) [4] and its esters (potent, long-lasting hypotension) [5], combined with the distinct arrhythmogenic [6] and chronotropic [7] profiles of germine versus other alkamine esters, makes the germine scaffold an essential platform for SAR studies. Researchers can systematically vary the number, position, and type of ester groups to dissect the molecular determinants of potency, toxicity, and specific cardiovascular outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Germin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.